n-(4-Hydroxyphenyl)formamide
Overview
Description
n-(4-Hydroxyphenyl)formamide, also known as 4-hydroxyphenylformamide, is a chemical compound with the molecular formula C7H7NO2 . It is used in various fields of chemistry and biology .
Molecular Structure Analysis
The molecular structure of n-(4-Hydroxyphenyl)formamide consists of a benzene ring attached to a formamide group . The InChI code for this compound is 1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) and its InChI key is LHMWHZXZMMLYKI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
n-(4-Hydroxyphenyl)formamide is a powder with a melting point of 134-139°C . Its molecular weight is 137.14 .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
- Scientific Field: Synthetic Organic Chemistry
- Application Summary: N-formylation reactions, such as those involving n-(4-Hydroxyphenyl)formamide, are significant in synthetic organic chemistry. Formamides exhibit potential applications in the synthesis of pharmaceutical compounds such as fluoroquinolones, substituted aryl imidazoles, 1,2-dihydroquinolines, and nitrogen-bridged heterocycles .
- Methods of Application: The catalytic activity of prepared zinc oxide nanostructures towards N-formylation reactions were evaluated without any surface modification .
- Results or Outcomes: The nanostructures exhibited good reaction yield with the prompt recyclability behavior .
Catalyst-Free N-Formylation
- Scientific Field: Green Chemistry
- Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
- Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
- Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
Biotechnological Production Processes
- Scientific Field: Biotechnology
- Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, has potential applications in biotechnological production processes . It can be used as an innovative nitrogen source achieved through metabolic engineering .
- Methods of Application: The utilization of formamide is achieved through metabolic engineering .
- Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .
Synthesis of Functionalized Monomers
- Scientific Field: Polymer Chemistry
- Application Summary: N-(4-Hydroxyphenyl)formamide can be used in the synthesis of functionalized monomers .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Reductive Formylation of CO2
- Scientific Field: Green Chemistry
- Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
- Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
- Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
Use as a Co-Substrate in Biotechnological Processes
- Scientific Field: Biotechnology
- Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, can be used as a co-substrate in biotechnological production processes . Its enriched nitrogen content and comparatively limited energy content make it more suitable as a co-substrate .
- Methods of Application: The utilization of formamide as a co-substrate is achieved through metabolic engineering .
- Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .
Safety And Hazards
properties
IUPAC Name |
N-(4-hydroxyphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWHZXZMMLYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303433 | |
Record name | n-(4-hydroxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Hydroxyphenyl)formamide | |
CAS RN |
1693-39-6 | |
Record name | 1693-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-hydroxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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